1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core, substituted with a difluorobenzyl group and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable pyrrolidine derivative, the core structure can be synthesized through cyclization reactions.
Introduction of the Difluorobenzyl Group: This step may involve nucleophilic substitution reactions where a difluorobenzyl halide reacts with the pyrrolidinone core.
Formation of the Pyridinyl-Oxadiazole Moiety: This can be achieved through cyclization reactions involving hydrazides and nitriles to form the oxadiazole ring, followed by coupling with the pyrrolidinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the difluorobenzyl group or the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives or oxadiazole-containing compounds.
Difluorobenzyl derivatives: Compounds with similar difluorobenzyl groups may share some chemical properties.
Pyridinyl-oxadiazole compounds: These compounds may exhibit similar biological activities or chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-13-5-11(6-14(20)8-13)9-24-10-12(7-16(24)25)18-22-17(23-26-18)15-3-1-2-4-21-15/h1-6,8,12H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHXOCIMQGJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.